molecular formula C10H18F2N2O2 B1378937 (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine CAS No. 1363384-67-1

(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Cat. No.: B1378937
CAS No.: 1363384-67-1
M. Wt: 236.26 g/mol
InChI Key: MHRFRDWLNRHXMY-ZETCQYMHSA-N
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Description

“(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine” is a fluorinated pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are found in many natural products and pharmaceuticals. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is often used in organic synthesis to protect amines . The “difluoro” indicates the presence of two fluorine atoms.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the Boc protecting group onto the pyrrolidine ring, followed by the introduction of the aminomethyl and difluoro groups . The exact methods would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the various substituents attached. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The Boc group could be removed under acidic conditions, and the aminomethyl group could act as a nucleophile in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Building Blocks for Pseudopeptide Synthesis

"(S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine" and related compounds serve as crucial intermediates in the synthesis of pseudopeptides. For example, the novel amino acid 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives are synthesized from 4-aminobenzoic acid through regioselective amidomethylation. These derivatives are used as building blocks in the solid-phase synthesis of branched pseudopeptides, illustrating the compound's role in facilitating complex peptide construction (Pascal et al., 2000).

Suzuki-Miyaura Cross-Coupling Reactions

Potassium Boc-protected aminomethyltrifluoroborate, a derivative closely related to "this compound," has been synthesized and utilized in Suzuki-Miyaura cross-coupling reactions with aryl and hetaryl chlorides, yielding good to excellent results. This showcases the compound's utility in facilitating carbon-carbon bond formation, a cornerstone reaction in organic synthesis (Molander & Shin, 2011).

Heterocycle and Tryptamine Construction

The compound has been used in developing new synthetic methods for constructing novel heterocycles and tryptamines, showcasing its versatility in generating complex structures relevant to pharmaceutical research. This includes the conversion of N-Boc anilines to various heterocyclic and tryptamine derivatives through sequential steps involving ortho-metalation and decarboxylative fragmentation (Nicolaou et al., 2009).

N-Boc Protection in Synthesis

The compound's derivatives, particularly the Boc-protected variants, have been instrumental in the chemoselective synthesis of other complex molecules. For example, an efficient and chemoselective method for N-Boc protection of amines showcases the broader utility of Boc-protected intermediates in maintaining the integrity of sensitive functional groups during synthetic procedures (Sunitha et al., 2008).

Computational Studies on Derivatives

Computational studies have been conducted on structures closely related to "this compound," such as 4-(Boc-amino) pyridine, to understand their spectroscopic properties better. These studies provide insights into the molecular modeling and vibrational frequencies of the compound, further highlighting its potential in various scientific applications (Vural, 2015).

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceutical synthesis, studying its reactivity, or investigating its physical and chemical properties .

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFRDWLNRHXMY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363384-67-1
Record name tert-Butyl (2S)-2-(aminomethyl)-4,4-difluoro-pyrrolidine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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